REACTION_SMILES
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[Al+3:2].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[NH2:7][CH:8]([C:9](=[O:10])[N:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[NH2:7][CH:8]([CH2:9][N:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(C(=O)N1CCOCC1)c1ccccc1
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Name
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Type
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product
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Smiles
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NC(CN1CCOCC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |